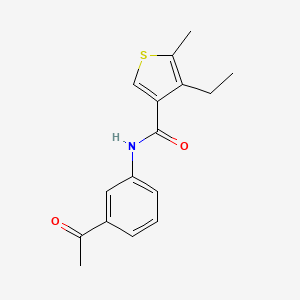

N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide

Description

N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is a synthetic amide derivative featuring a thiophene carboxamide core substituted with ethyl and methyl groups at positions 4 and 5, respectively. The 3-acetylphenyl group attached to the amide nitrogen introduces both aromaticity and ketone functionality, which may influence its electronic properties and biological interactions. This compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or market demand .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-4-14-11(3)20-9-15(14)16(19)17-13-7-5-6-12(8-13)10(2)18/h5-9H,4H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWSEXLOXGVHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide can be achieved through a multi-step process involving the following key steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as acetonitrile) in the presence of a base (such as sodium ethoxide).

Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides (such as ethyl bromide and methyl iodide) in the presence of a strong base (such as sodium hydride).

Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent (such as thionyl chloride).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include the preparation of intermediates, purification through crystallization or distillation, and final product isolation through filtration and drying.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic reagents such as bromine, chlorine, and nitronium ions can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets and pathways.

Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. It can also interact with receptors on the cell surface, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(3-Acetylphenyl)acetamide

Structure : Replaces the thiophene carboxamide with a simpler acetamide group.

Key Differences :

- Aromaticity : Lacks the thiophene ring, reducing conjugation and π-system complexity.

- Lipophilicity : The absence of ethyl and methyl substituents on the carboxamide group likely decreases lipophilicity compared to the target compound.

- Synthesis : Synthesized in high yield (82%) as an oil, contrasting with the discontinued status of the thiophene analog, which may reflect synthetic or purification challenges .

Applications : Simpler acetamide derivatives are often intermediates in drug synthesis, whereas thiophene-containing amides may target specific biological pathways (e.g., kinase inhibition).

2-(Isonicotinamido)benzoic Acid

Structure : Features a benzoic acid moiety and isonicotinamide group instead of thiophene.

Key Differences :

- Acidity : The carboxylic acid group introduces pH-dependent solubility, unlike the neutral thiophene carboxamide.

- Bioactivity : Isonicotinamide derivatives are associated with antitubercular activity, whereas thiophene carboxamides may exhibit distinct pharmacological profiles.

- Commercial Status : Both compounds are discontinued, indicating shared challenges in production or application .

Aryl-Substituted Amines (e.g., (E)-4-(3-aminophenyl)-3-buten-1-amine)

Structure : Primary or secondary amines with unsaturated aliphatic chains.

Key Differences :

- Reactivity : Amines are more nucleophilic than amides, enabling participation in different chemical reactions (e.g., Schiff base formation).

- Biological Targets : Amines often interact with neurotransmitter receptors or enzymes, whereas amides may exhibit enhanced metabolic stability .

Research Implications and Gaps

- Synthetic Challenges : The discontinued status of N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide may relate to difficulties in purifying thiophene derivatives or stabilizing the acetylphenyl group during synthesis .

- Biological Potential: Thiophene carboxamides are understudied compared to acetamides and aryl amines. Further research could explore their kinase inhibition or antimicrobial activity.

- Structural Insights : Crystallographic data (e.g., using SHELX software) could elucidate conformational preferences of the thiophene ring and acetylphenyl group, aiding in drug design .

Biological Activity

N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetylphenyl group, an ethyl group, and a methylthio group at specific positions. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation in models of acute and chronic inflammatory diseases.

3. Anticancer Properties

This compound has been evaluated for its anticancer activity against various cancer cell lines, including breast and ovarian cancer cells. In vitro studies indicate that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurotransmission .

- Receptor Interaction : It may also interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses. Molecular docking studies have suggested favorable binding interactions with target proteins through hydrogen bonds and π–π stacking.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene core. For example, acylation and amidation steps may be employed, similar to the synthesis of structurally related thiophene carboxamides (e.g., PI-273 in ). Key intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity validation requires HPLC with UV detection (≥95% purity) and elemental analysis to confirm stoichiometry. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL ( ) provides definitive structural confirmation.

Q. What spectroscopic and computational tools are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : FT-IR for functional group identification (e.g., amide C=O stretch at ~1650–1700 cm), NMR for substituent connectivity, and UV-Vis for π-π* transitions in the thiophene/acetylphenyl system.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data. Molecular docking (as in ) can preliminarily assess binding affinity to biological targets like kinases.

Q. How should researchers safely handle this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers under inert atmosphere (N) at 4°C to prevent degradation.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in kinase inhibition?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., ethyl/methyl on thiophene, acetylphenyl groups) and test bioactivity.

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays () to measure IC values against PI4KIIα or related kinases. Pair with cellular proliferation assays (e.g., MTT in breast cancer cell lines).

- Computational SAR : Perform molecular dynamics simulations to analyze ligand-receptor interactions (e.g., hydrogen bonding with kinase catalytic sites).

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain poor in vivo activity.

- Formulation Optimization : Use nanoencapsulation or PEGylation to enhance bioavailability.

- Target Engagement Studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to verify target modulation in vivo.

Q. How can crystallographic data address discrepancies in proposed binding modes?

- Methodological Answer : Co-crystallize the compound with its target protein (e.g., PI4KIIα) and solve the structure via X-ray diffraction ( ). Refinement with SHELXL can resolve ambiguities in ligand orientation. Compare with docking predictions to validate or adjust computational models. For non-crystallizable complexes, cryo-EM may provide alternative structural insights.

Q. What experimental controls are essential when assessing off-target effects in biochemical assays?

- Methodological Answer :

- Negative Controls : Use inactive analogs (e.g., acetylphenyl group replaced with inert moieties) to distinguish target-specific effects.

- Kinase Profiling Panels : Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity.

- Genetic Controls : CRISPR knockout of the target kinase in cell lines to confirm on-target activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.